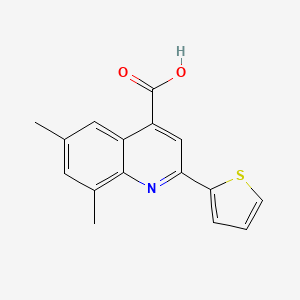
6,8-Dimethyl-2-thien-2-ylquinoline-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,8-Dimethyl-2-thien-2-ylquinoline-4-carboxylic acid is a chemical compound with the molecular formula C16H13NO2S and a molecular weight of 283.34 . It is used for research purposes .
Molecular Structure Analysis
The InChI code for 6,8-Dimethyl-2-thien-2-ylquinoline-4-carboxylic acid is1S/C16H13NO2S/c1-9-6-10 (2)15-11 (7-9)12 (16 (18)19)8-13 (17-15)14-4-3-5-20-14/h3-8H,1-2H3, (H,18,19) . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
The compound has a molecular weight of 283.34 . It should be stored at a temperature between 2 and 8 degrees Celsius .科学的研究の応用
Photolabile Protecting Groups
6,8-Dimethyl-2-thien-2-ylquinoline-4-carboxylic acid and related compounds have been explored as potential photolabile protecting groups. Brominated hydroxyquinoline, a related compound, has shown greater single-photon quantum efficiency and sufficient sensitivity for multiphoton-induced photolysis, making it useful for caging biological messengers (Fedoryak & Dore, 2002).
Synthesis and Structural Analysis
Research has been conducted on synthesizing various substituted quinoline-4-carboxylic acids, including those structurally similar to 6,8-Dimethyl-2-thien-2-ylquinoline-4-carboxylic acid. These studies involve reactions with acyl- and aroylpyruvic acids and quantum-chemical calculations to propose formation mechanisms (Rudenko et al., 2012).
Antimycobacterial Activity
Compounds structurally akin to 6,8-Dimethyl-2-thien-2-ylquinoline-4-carboxylic acid, such as 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides, have been synthesized and evaluated for antimycobacterial activity. The synthesis of these compounds involves various reactions, including oxidation and coupling processes, showing potential as antitubercular agents (Marvadi et al., 2020).
Photoelectric Conversion in Solar Cells
Research into improving photoelectric conversion efficiency in dye-sensitized solar cells has explored carboxylated cyanine dyes structurally related to 6,8-Dimethyl-2-thien-2-ylquinoline-4-carboxylic acid. These studies highlight the potential of these compounds in enhancing the efficiency of solar energy capture (Wu et al., 2009).
Safety And Hazards
特性
IUPAC Name |
6,8-dimethyl-2-thiophen-2-ylquinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO2S/c1-9-6-10(2)15-11(7-9)12(16(18)19)8-13(17-15)14-4-3-5-20-14/h3-8H,1-2H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYWSSXIJXNIUSD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=CC(=N2)C3=CC=CS3)C(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,8-Dimethyl-2-thien-2-ylquinoline-4-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(Carbamoylmethyl)amino]acetamide](/img/structure/B1366206.png)
![4-[(2-Isopropylphenyl)amino]-4-oxobutanoic acid](/img/structure/B1366212.png)
![N-[5-(2-methylbutan-2-yl)-1,3,4-thiadiazol-2-yl]pyrazine-2-carboxamide](/img/structure/B1366214.png)
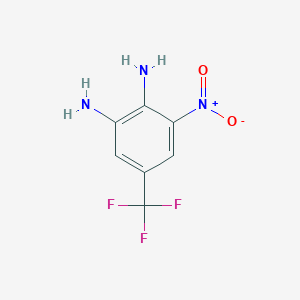
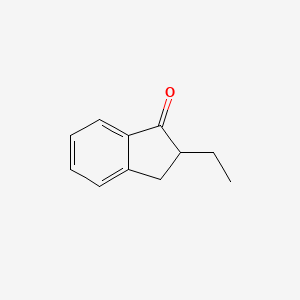
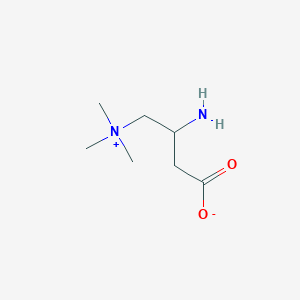
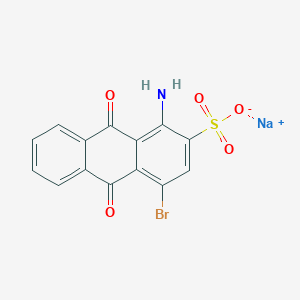
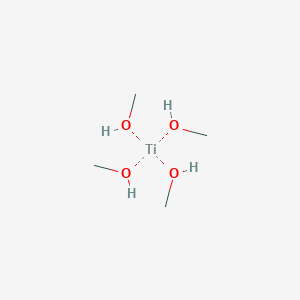
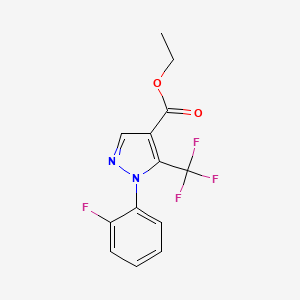
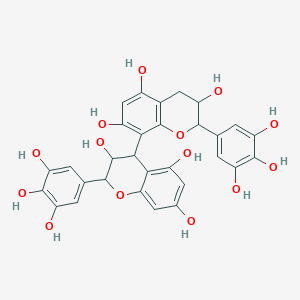
![7-Chloro-3,4-dihydro-2H-benzo[b]oxepin-5-one](/img/structure/B1366233.png)
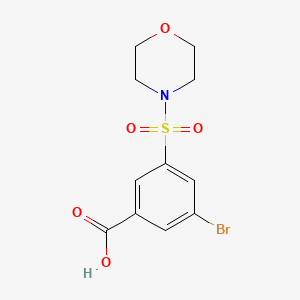
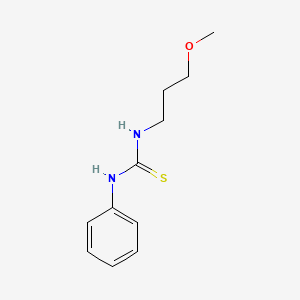
![3-(2-chloro-6-fluorophenyl)-1-[2-(1H-triaziren-1-yl)phenyl]-2-propen-1-one](/img/structure/B1366249.png)